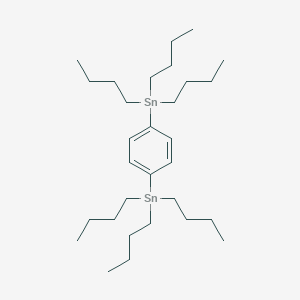

1,4-Bis(tributylstannyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-tributylstannylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448650 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-51-8 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17151-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Key Building Block

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(tributylstannyl)benzene

This compound is a cornerstone organometallic reagent, primarily valued for its role as a bifunctional building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2][3] Its utility lies in the stability of the organostannane, which is tolerant of a wide range of functional groups and stable to both air and moisture, simplifying handling procedures.[2] This reagent is instrumental in the synthesis of conjugated polymers for organic electronics, complex polyaromatic hydrocarbons, and other advanced materials where the precise construction of sp²-sp² carbon-carbon bonds is required.[4] This guide provides a comprehensive, field-proven protocol for its synthesis, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Pillar of Trust: Uncompromising Safety with Organotin Compounds

Before any experimental work commences, it is imperative to understand the significant hazards associated with organotin compounds. Tributyltin derivatives are highly toxic and pose a severe risk through all routes of exposure, including inhalation, ingestion, and dermal contact.[5][6] The central nervous system, liver, and kidneys are primary targets for organotin toxicity.[7] Therefore, adherence to a stringent safety protocol is not merely a recommendation but an absolute requirement for the protection of all laboratory personnel.

Core Safety Mandates:

-

Engineered Controls: All manipulations involving organotin compounds must be performed within a certified chemical fume hood to prevent inhalation of volatile or aerosolized reagents.

-

Personal Protective Equipment (PPE): A standard laboratory coat, splash goggles, and heavy-duty nitrile gloves are mandatory. If there is a risk of splashing, a face shield should also be worn. Contaminated clothing must be removed and decontaminated immediately.[7]

-

Emergency Procedures: In case of skin contact, the affected area must be washed immediately and thoroughly with soap and water for at least 15 minutes.[5][7] Eye contact requires flushing with copious amounts of water for 15 minutes, holding the eyelids open.[5] In case of ingestion or significant inhalation, immediate medical attention is required.[5]

-

Waste Disposal: All organotin-contaminated waste, including solvents, glassware, and consumables, must be segregated into a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[5]

Reaction Architecture: The Grignard Pathway

The synthesis of this compound is most reliably achieved through a di-Grignard reaction. This classic organometallic approach involves two principal stages: first, the formation of a di-Grignard reagent from 1,4-dibromobenzene, and second, the subsequent quenching of this highly nucleophilic species with an electrophilic tin source, tributyltin chloride.

Mechanism of Synthesis

The reaction begins with the oxidative insertion of magnesium metal into the carbon-bromine bonds of 1,4-dibromobenzene. This occurs on the surface of the magnesium and requires an anhydrous ether solvent (typically tetrahydrofuran, THF) to stabilize the resulting organomagnesium halide species.[8] The product is 1,4-phenylenedimagnesium bromide, a powerful bifunctional nucleophile.

This di-Grignard reagent then reacts with two equivalents of tributyltin chloride. The carbon-magnesium bond, which has significant carbanionic character, acts as the nucleophile, attacking the electrophilic tin atom and displacing a chloride ion. This forms the new carbon-tin bond, yielding the desired this compound and magnesium bromochloride as a byproduct. The absolute requirement for anhydrous conditions stems from the extreme basicity of the Grignard reagent, which would be rapidly protonated and destroyed by any water present.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis on a 20 mmol scale of 1,4-dibromobenzene.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Properties |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90[9] | 20.0 | 1.0 | 4.72 g | White solid, mp 87 °C[10] |

| Magnesium Turnings | Mg | 24.31 | 48.0 | 2.4 | 1.17 g | Grey solid |

| Iodine | I₂ | 253.81 | ~0.1 | Catalyst | 1 small crystal | Activator |

| Tributyltin Chloride | (C₄H₉)₃SnCl | 325.59 | 44.0 | 2.2 | 14.3 g (~12.5 mL) | Liquid, d=1.198 g/mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent | ~100 mL | Anhydrous |

| Saturated NH₄Cl | NH₄Cl(aq) | - | - | Quench | ~50 mL | Aqueous solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction | ~150 mL | Anhydrous |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent | ~10 g | White solid |

Workflow Diagram

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. cerritos.edu [cerritos.edu]

- 9. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Bis(tributylstannyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(tributylstannyl)benzene is a bifunctional organotin compound that has emerged as a versatile and indispensable reagent in modern organic synthesis. Its unique molecular architecture, featuring a central benzene ring symmetrically substituted with two tributylstannyl groups, makes it a cornerstone for the construction of complex organic molecules and polymers. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and diverse applications of this compound, with a particular focus on its pivotal role in palladium-catalyzed cross-coupling reactions. As a key building block for conjugated polymers, it has significantly impacted the development of advanced materials for organic electronics. Furthermore, its utility extends to the synthesis of intricate small molecules with potential applications in medicinal chemistry. This document aims to serve as an in-depth technical resource for researchers and professionals engaged in cutting-edge organic synthesis and materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective utilization in chemical reactions.

| Property | Value | Reference |

| CAS Number | 17151-51-8 | [1][2] |

| Molecular Formula | C₃₀H₅₈Sn₂ | [1][2] |

| Molecular Weight | 656.20 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.147 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.522 | [1] |

| Boiling Point | 206-210 °C at 0.04 mmHg | [3] |

| Flash Point | >110 °C | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a dihaloarene with a suitable organotin reagent. A prevalent method involves the in-situ generation of a Grignard reagent from 1,4-dibromobenzene, which then reacts with tributyltin chloride.

Experimental Protocol: Synthesis from 1,4-Dibromobenzene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of tributyltin chloride (2.2 equivalents) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Caption: Synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The symmetry of the this compound molecule simplifies its NMR spectra.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent aromatic protons. The signals for the butyl groups will appear in the aliphatic region, typically as a series of multiplets. The protons on the alpha-carbon to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹³C NMR: The carbon NMR spectrum will display a single resonance for the four aromatic carbons. The ipso-carbons attached to the tin atoms will show a characteristic downfield shift. The four carbons of the butyl groups will each give a distinct signal in the aliphatic region.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.4 | s | 4H |

| Butyl-H | 0.9 - 1.6 | m | 54H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Aromatic C-H | ~136 |

| Aromatic C-Sn | ~142 |

| Butyl-C | 10 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹.[4]

-

Aliphatic C-H stretching: Strong bands just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.[4]

-

C-H out-of-plane bending: A strong band around 800-850 cm⁻¹ is characteristic of 1,4-disubstituted benzene rings.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 656, taking into account the most abundant isotopes. The fragmentation pattern will be dominated by the loss of butyl radicals (C₄H₉•, mass = 57) and tributyltin radicals (Bu₃Sn•, mass = 291). The isotopic distribution of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic cluster of peaks for all tin-containing fragments.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a bifunctional monomer in palladium-catalyzed Stille cross-coupling reactions. This reactivity has been extensively exploited for the synthesis of conjugated polymers and complex organic molecules.

Stille Cross-Coupling Reactions

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] The bifunctionality of this compound allows it to undergo two sequential Stille couplings, making it an ideal monomer for polymerization reactions.

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:[6][7]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Application in the Synthesis of Conjugated Polymers

This compound is a key monomer for the synthesis of poly(p-phenylene)s (PPPs) and other conjugated polymers, which are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[8][9]

Experimental Protocol: Synthesis of Poly(p-phenylene)

This protocol describes a typical Stille polymerization of this compound with 1,4-diiodobenzene to produce poly(p-phenylene).[10]

Materials:

-

This compound

-

1,4-Diiodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 equivalent) and 1,4-diiodobenzene (1.0 equivalent) in anhydrous toluene.

-

Degas the solution by bubbling with argon for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1-2 mol%) to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to 90-100 °C and stir for 24-48 hours. The polymer may precipitate out of solution as it forms.

-

Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol to remove any remaining monomers and catalyst residues.

-

Dry the polymer under vacuum to obtain poly(p-phenylene) as a solid.

Caption: Stille polymerization to form poly(p-phenylene).

Applications in Small Molecule Synthesis

Beyond polymer chemistry, this compound serves as a valuable building block for the synthesis of complex, non-polymeric molecules. Its ability to act as a rigid aromatic scaffold allows for the construction of molecules with well-defined geometries.

-

Synthesis of Bioactive Molecules: This reagent has been employed in the preparation of covalent analogs of DNA base pairs and triplets, demonstrating its utility in the synthesis of molecules for biological studies.[1]

-

Carbohydrate Chemistry: It has also been used in reactions with glucuronolactone derivatives to prepare iodinated analogs of D-glucose, highlighting its application in the modification of carbohydrates.[1]

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[3] It is also suspected of causing damage to organs through prolonged or repeated exposure.[3] All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous waste.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its primary application in Stille cross-coupling reactions has enabled the synthesis of a wide range of conjugated polymers with tunable electronic and optical properties, driving advancements in the field of organic electronics. Its utility also extends to the synthesis of complex small molecules of biological interest. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in the laboratory. As the demand for novel organic materials and complex molecular architectures continues to grow, this compound is poised to remain a key tool in the arsenal of synthetic chemists.

References

- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.

- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704-4734.

-

PrepChem. Preparation of 1,4-bis(dibromomethyl)benzene. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

International Journal of Physics and Mathematics. Poly (P-phenylene) S: Synthesis and applications. [Link]

-

NIST WebBook. Benzene, 1,4-bis(1,1-dimethylethyl)-. [Link]

-

Royal Society of Chemistry. Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

Doc Brown's Chemistry. Image diagram mass spectrum of benzene. [Link]

-

Organic Syntheses. anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

International Journal of Molecular Sciences. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Link]

-

Royal Society of Chemistry. Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). [Link]

-

National Center for Biotechnology Information. Organic semiconductors for organic field-effect transistors. [Link]

-

Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

ResearchGate. synthesis and characteristics of poly(para-phenylenevinylene). [Link]

-

Organic Syntheses. PREPARATION OF TRIBUTYL[(Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-YNYL]STANNANE. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Center for Biotechnology Information. Synthesis of Bioactively Active Molecules through Multicomponent Reactions. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzene. [Link]

-

Beilstein Journals. Design and synthesis of bioactive molecules. [Link]

-

National Center for Biotechnology Information. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. [Link]

-

Scholarworks@UNIST. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. [Link]

-

UCL Discovery. Preparation, Properties and Reactions of Organotin Hydrides. [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

ResearchGate. FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1,4-ビス(トリブチルスタンニル)ベンゼン | Sigma-Aldrich [sigmaaldrich.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. physicsjournal.net [physicsjournal.net]

- 9. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(tributylstannyl)benzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Bis(tributylstannyl)benzene (CAS Number: 17151-51-8), a key bifunctional organotin reagent. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, safe handling, and, most critically, its application as a cornerstone in palladium-catalyzed cross-coupling chemistry for the construction of complex organic molecules.

Introduction: A Versatile Building Block for Molecular Architecture

This compound is a symmetrical organostannane that serves as a valuable linchpin in organic synthesis. Its structure, featuring a central benzene ring functionalized with two tributyltin moieties at the para positions, allows for sequential or double cross-coupling reactions. This bifunctionality makes it an ideal reagent for the synthesis of polymers, dendrimers, and complex aromatic systems, which are often key scaffolds in pharmaceutical compounds and advanced materials. The tributyltin groups offer a favorable balance of reactivity and stability, rendering the compound tolerant to a wide range of functional groups and reaction conditions, a critical attribute in multi-step synthetic campaigns.[1]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Properties

| Property | Value | Reference |

| CAS Number | 17151-51-8 | |

| Molecular Formula | C₃₀H₅₈Sn₂ | |

| Molecular Weight | 656.20 g/mol | |

| Appearance | Liquid | |

| Density | 1.147 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 |

Safety and Handling

Organotin compounds, including this compound, are classified as hazardous substances and must be handled with appropriate precautions.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H360FD: May damage fertility. May damage the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene, double-gloving is recommended), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a 1,4-dihalobenzene with a suitable tributyltin nucleophile. A general and effective method involves the in situ generation of tributylstannyllithium followed by reaction with 1,4-diiodobenzene.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Method)

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Tributyltin hydride (Bu₃SnH)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

1,4-Diiodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Formation of Tributylstannyllithium: To the freshly prepared LDA solution, add tributyltin hydride (2.0 equivalents) dropwise at -78 °C.[2] The reaction mixture will typically turn from colorless to a yellow or orange color, indicating the formation of the stannyllithium reagent. Stir for an additional 30 minutes at this temperature.

-

Reaction with 1,4-Diiodobenzene: In a separate flame-dried flask, dissolve 1,4-diiodobenzene (1.0 equivalent) in anhydrous THF. Transfer this solution via cannula to the solution of tributylstannyllithium at -78 °C.

-

Reaction Progression and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Application in Stille Cross-Coupling Reactions

The paramount application of this compound is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[1] Its bifunctional nature allows for the construction of extended π-conjugated systems, making it a valuable monomer in polymer synthesis and a linker in the assembly of complex molecules.

The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille coupling involves a catalytic cycle with a palladium(0) species.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) is transferred from the organotin reagent to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Step-by-Step Protocol for a Double Stille Coupling with Aryl Bromides

This protocol provides a general procedure for the synthesis of a symmetrical biaryl compound using this compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene) (2.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask, combine the aryl bromide, this compound (1.0 equivalent), and the palladium catalyst under an inert atmosphere.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by TLC or GC-MS. The reaction time can range from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Tin Byproduct Removal: This is a critical step due to the toxicity of organotin compounds. A common and effective method is to wash the organic layer with an aqueous solution of potassium fluoride (KF).[3][4] The fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.[5][6]

-

Purification: After the removal of tin byproducts, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Advanced Applications and Considerations

The versatility of this compound extends to couplings with a variety of electrophiles, including aryl iodides, vinyl halides, and triflates.[7]

-

Coupling with Aryl Chlorides: While less reactive than bromides and iodides, aryl chlorides can be successfully coupled using more advanced catalytic systems, often employing bulky, electron-rich phosphine ligands and additives like cesium fluoride to enhance the reactivity of the organostannane.[8]

-

Sequential Couplings: By carefully controlling the stoichiometry, it is possible to perform a single Stille coupling, leaving one tributylstannyl group intact for a subsequent, different cross-coupling reaction. This allows for the synthesis of unsymmetrical products.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to act as a bifunctional building block in Stille cross-coupling reactions enables the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, coupled with effective methods for the removal of toxic tin byproducts, is essential for its successful application in research and drug development.

References

- Benchchem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.

- Cornerstone. (n.d.).

- Benchchem. (2025). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions. Benchchem.

- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.

- Palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). This compound 17151-51-8.

- Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. (2011). Organic Syntheses, 88, 197-201.

- Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. (n.d.). Organic Syntheses Procedure.

- Palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure.

- Preparation of. (n.d.). Organic Syntheses Procedure.

- The Stille Reaction. (n.d.). Organic Reactions.

- Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. (2011). Organic Syntheses, 88, 197-201.

- Stille Coupling. (n.d.). SynArchive.

- Catalytic Conditions for Stille Coupling with Tributyltin Compounds and Organic Triflates: Application Notes and Protocols. (n.d.). Benchchem.

- Stille reaction. (n.d.). In Wikipedia.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. (n.d.).

- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.

- Sigma-Aldrich. (n.d.). This compound 17151-51-8.

- Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjug

- Radical Reactions. (2023, November 15). Chemistry LibreTexts.

- Tin hydride. (n.d.). Organic Syntheses Procedure.

- Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) 1-Iodo-4-(phenylethynyl)benzene:S1 To a THF solution (40 mL). (n.d.). The Royal Society of Chemistry.

- Preparation of butyltin chlorides. (n.d.).

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 6. Workup [chem.rochester.edu]

- 7. organicreactions.org [organicreactions.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

1,4-Bis(tributylstannyl)benzene molecular weight

An In-Depth Technical Guide to 1,4-Bis(tributylstannyl)benzene: Properties, Synthesis, and Applications

Executive Summary

This compound (CAS No. 17151-51-8) is a bifunctional organometallic reagent of significant utility in modern synthetic chemistry.[1] Primarily employed as a 1,4-phenylene diether synthon in palladium-catalyzed Stille cross-coupling reactions, it enables the construction of complex conjugated systems, functional polymers, and scaffolds relevant to medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of its physicochemical properties, outlines a validated synthetic protocol, details its characterization, and explores its core application in Stille couplings from a mechanistic and practical standpoint. As Senior Application Scientists, our focus is not merely on the protocol but on the underlying principles that ensure reproducible and successful outcomes. The high toxicity of organotin compounds necessitates a thorough understanding of safe handling procedures, which are also detailed herein.[4]

Physicochemical Properties and Safe Handling

A precise understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a dense, high-boiling liquid that is stable to air and moisture, a characteristic that makes it more user-friendly than many other organometallic reagents.[5]

Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 656.20 g/mol | [1][6] |

| Molecular Formula | C₃₀H₅₈Sn₂ | [2][4] |

| CAS Number | 17151-51-8 | [1] |

| Appearance | Liquid | [7] |

| Density | 1.147 g/mL at 25 °C | [7] |

| Boiling Point | 206-210 °C at 0.04 mmHg | [1] |

| Refractive Index (n20/D) | 1.522 | [7] |

| SMILES String | CCCC(CCCC)c1ccc(cc1)(CCCC)CCCC |

Safety and Handling: A Self-Validating System

Trustworthiness in the lab begins with safety. Organotin compounds are notoriously toxic and pose significant health and environmental hazards. A self-validating safety protocol involves not just following rules, but understanding the risks and having containment measures in place.

-

Toxicity Profile : This compound is classified as highly toxic. It is toxic if swallowed (H301), harmful in contact with skin (H312), causes severe skin and eye irritation (H315, H319), may damage fertility or an unborn child (H360FD), causes damage to organs (specifically the thymus and central nervous system) through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410).[1][4]

-

Mandatory Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with full face protection.

-

Spill and Waste Management : All manipulations should be performed over a spill tray. All contaminated materials (pipette tips, glassware, gloves) must be segregated into a dedicated, labeled hazardous waste container for organotin compounds. Quench residual reagent in reaction flasks with a saturated solution of potassium fluoride (KF) in methanol to precipitate insoluble and less toxic tributyltin fluoride, which can then be disposed of as solid waste.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and quality control. The most common and reliable method involves a double Grignard reaction followed by quenching with tributyltin chloride.

Synthetic Strategy: Causality in Experimental Design

The chosen synthetic pathway leverages the robust and well-understood Grignard reaction. 1,4-Dibromobenzene is selected as the starting material due to its commercial availability and the favorable reactivity of the C-Br bond for magnesium insertion. Tetrahydrofuran (THF) is the solvent of choice because it effectively solvates the Grignard reagent, preventing precipitation and maintaining its reactivity. The reaction is quenched with tributyltin chloride, an electrophilic tin source, to form the desired C-Sn bond.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating by including observable checkpoints.

-

Apparatus Setup : Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Initiation : To the flask, add magnesium turnings (2.2 equivalents). In the dropping funnel, add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the dibromobenzene solution to the magnesium turnings. Initiation is confirmed by a gentle exotherm and the appearance of a cloudy gray color. If the reaction does not start, add a single crystal of iodine.

-

Grignard Formation : Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete formation of the bis-Grignard reagent.

-

Stannylation : Cool the reaction mixture to 0 °C using an ice bath. Add a solution of tributyltin chloride (2.2 equivalents) in anhydrous THF dropwise via the dropping funnel. A significant exotherm is expected; maintain the internal temperature below 10 °C.

-

Reaction Completion : After the addition, allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.

-

Workup : Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation (e.g., 206-210 °C at 0.04 mmHg) to yield the final product as a clear, colorless liquid.[1]

Characterization

Confirming the identity and purity of the synthesized reagent is critical. The following are the expected spectroscopic signatures.

| Technique | Expected Data |

| ¹H NMR | δ ~7.4 ppm (s, 4H, Ar-H); δ ~1.5-1.6 ppm (m, 12H, Sn-CH₂-CH₂-CH₂ -CH₃); δ ~1.3-1.4 ppm (m, 12H, Sn-CH₂-CH₂ -CH₂-CH₃); δ ~1.0-1.1 ppm (m, 12H, Sn-CH₂ -CH₂-CH₂-CH₃); δ ~0.9 ppm (t, 18H, Sn-CH₂-CH₂-CH₂-CH₃ ). The protons on the alpha-methylene group (Sn-CH₂) will show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |

| ¹³C NMR | δ ~140-145 ppm (Ar-C attached to Sn); δ ~135-140 ppm (Ar-C-H); δ ~29 ppm (-CH₂-); δ ~27 ppm (-CH₂-); δ ~13 ppm (-CH₃); δ ~10 ppm (Sn-CH₂-). |

| ¹¹⁹Sn NMR | A single resonance at approximately δ -5 to -20 ppm (relative to tetramethyltin). |

| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch); ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ~1580 cm⁻¹ (Ar C=C stretch). |

| High-Res MS (EI+) | Calculation for [C₃₀H₅₈Sn₂]⁺ should match the observed m/z, showing a characteristic isotopic pattern for the two tin atoms. |

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is as a building block in Stille cross-coupling, a powerful palladium-catalyzed reaction for forming C-C bonds.[8][9] The reaction is valued for its tolerance of a wide variety of functional groups.

Mechanistic Overview

The catalytic cycle, first extensively detailed by John Stille, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8] The organostannane reagent is critical for the transmetalation step, where the organic group (the 1,4-phenylene linker in this case) is transferred to the palladium center.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Expert Insight : The transmetalation step is often rate-limiting. Its efficiency can be influenced by the ligands on palladium and the solvent. In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can accelerate this step, a crucial consideration during reaction optimization.[9][10]

Detailed Experimental Protocol: Stille Coupling

This protocol describes a typical double Stille coupling to synthesize a symmetrical biaryl compound.

-

Reagent Preparation : In a Schlenk flask under an argon atmosphere, add the aryl halide (e.g., 4-iodoanisole, 2.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a solvent such as anhydrous toluene or DMF.

-

Reagent Addition : Stir the mixture until all solids have dissolved. Using a syringe, add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions : Heat the reaction mixture to 80-110 °C. The choice of temperature is critical; higher temperatures can lead to side reactions or catalyst decomposition, while lower temperatures may result in sluggish or incomplete reactions.

-

Monitoring (Self-Validation) : Track the consumption of the starting materials via TLC or GC-MS. A successful reaction will show the disappearance of the aryl halide and the emergence of a new, less polar product spot.

-

Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an appropriate organic solvent and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This step precipitates the tin byproduct as tributyltin fluoride, which can be removed by filtration through a pad of Celite.

-

Purification : The filtrate is transferred to a separatory funnel, washed with water and brine, dried over MgSO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Field Insights and Advanced Applications

The true power of this compound lies in its ability to act as a rigid, linear linker. This property is heavily exploited in materials science for the synthesis of conjugated polymers used in organic electronics (OPVs, OFETs).[3][10] The Stille polycondensation, reacting this monomer with a dihaloaromatic comonomer, allows for the creation of high molecular weight polymers with tunable electronic properties.[3]

In drug development, this reagent can be used to construct complex molecular architectures where a rigid phenyl spacer is required to orient different functional domains of a molecule for optimal biological activity.[2]

The Organotin Dilemma : Despite its utility, the major drawback of Stille coupling is the generation of stoichiometric quantities of highly toxic and difficult-to-remove organotin byproducts.[5][9] This has driven research into alternative cross-coupling reactions, most notably the Suzuki coupling, which uses generally less toxic and more easily removed boronic acids.[9] However, for certain substrates where boronic acids are unstable or difficult to prepare, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.

Conclusion

This compound is a highly effective and versatile bifunctional reagent for the construction of 1,4-phenylene-linked structures via the Stille cross-coupling reaction. Its stability and reactivity make it a valuable tool in both academic research and industrial applications, particularly in materials science and complex molecule synthesis. However, its significant toxicity demands rigorous adherence to safety protocols. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its safe and successful application.

References

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link][3]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link][10]

Sources

- 1. 17151-51-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1,4-双(三丁基甲锡烷基)苯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. 1,4-双(三丁基甲锡烷基)苯 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,4-Bis(tributylstannyl)benzol | Sigma-Aldrich [sigmaaldrich.com]

- 8. synarchive.com [synarchive.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectroscopy of 1,4-Bis(tributylstannyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(tributylstannyl)benzene is a key organometallic intermediate, widely utilized in organic synthesis, particularly in Stille cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the construction of complex organic architectures, including conjugated polymers and pharmacologically active molecules, necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound, providing detailed insights into its molecular structure and purity. This technical guide offers a comprehensive analysis of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound, grounded in field-proven insights and established scientific principles.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a central benzene ring substituted at the para positions with two tributyltin moieties. This symmetrical arrangement has profound implications for its NMR spectra, leading to a simplified pattern of signals due to the chemical equivalence of various nuclei. The key NMR-active nuclei in this molecule are ¹H, ¹³C, and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, both of which are spin-1/2 nuclei and thus provide sharp NMR signals.[1] Of the tin isotopes, ¹¹⁹Sn is slightly more sensitive and is therefore the more commonly studied nucleus.[1]

Diagram 1: Molecular Structure of this compound

Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 7.42 | s | 4H | Ar-H | - |

| 1.47 – 1.65 | m | 12H | Sn-CH₂-CH ₂-CH₂-CH₃ | - |

| 1.35 | h | 12H | Sn-CH₂-CH₂-CH ₂-CH₃ | 7.4 |

| 0.98 – 1.13 | m | 12H | Sn-CH ₂-CH₂-CH₂-CH₃ | - |

| 0.90 | t | 18H | Sn-CH₂-CH₂-CH₂-CH ₃ | 7.3 |

Data sourced from a supplementary information document from the Royal Society of Chemistry.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: Due to the para-substitution and the resulting C₂ symmetry axis, the four aromatic protons are chemically and magnetically equivalent. This leads to a single, sharp singlet at approximately 7.42 ppm.[2] The absence of splitting confirms the symmetrical substitution pattern.

-

Aliphatic Region (Tributyl Groups): The four distinct proton environments of the butyl chains give rise to four separate signals.

-

The terminal methyl protons (Sn-CH₂-CH₂-CH₂-CH ₃) appear as a triplet at around 0.90 ppm, split by the adjacent methylene protons.[2]

-

The methylene group adjacent to the tin atom (Sn-CH ₂-CH₂-CH₂-CH₃) is observed as a multiplet in the range of 0.98 – 1.13 ppm.[2] This signal often shows satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

The remaining two methylene groups appear as complex multiplets, with the sextet (or hextet, h) at 1.35 ppm corresponding to the protons on the third carbon of the butyl chain, and the multiplet between 1.47 and 1.65 ppm attributed to the second carbon's protons.[2]

-

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Expected J(¹¹⁹Sn-¹³C) Hz |

| ~143 | C -Sn | ~40-60 |

| ~136 | C H | ~30-50 |

| ~29 | Sn-CH₂-C H₂-CH₂-CH₃ | ~20 |

| ~27 | Sn-CH₂-CH₂-C H₂-CH₃ | ~70 |

| ~14 | Sn-CH₂-CH₂-CH₂-C H₃ | ~340 |

| ~10 | Sn-C H₂-CH₂-CH₂-CH₃ | ~330 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region: The symmetry of the molecule results in only two signals for the six aromatic carbons. The carbon atom directly bonded to the tin (ipso-carbon) is expected to resonate at a lower field (~143 ppm) compared to the protonated aromatic carbons (~136 ppm).[3] Both signals will exhibit satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn. The one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)) for the ipso-carbon is typically in the range of 40-60 Hz.[4]

-

Aliphatic Region (Tributyl Groups): The four chemically non-equivalent carbons of the butyl groups will give rise to four distinct signals.

-

The carbon alpha to the tin atom (Sn-C H₂-) is expected around 10 ppm.

-

The beta-carbon (-C H₂-) is predicted to be near 29 ppm.

-

The gamma-carbon (-C H₂-) should appear around 27 ppm.

-

The terminal methyl carbon (-C H₃) is anticipated at approximately 14 ppm.

A key feature of the ¹³C NMR spectrum of organotin compounds is the presence of tin-carbon coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the tin and carbon atoms. The one-bond coupling (¹J(¹¹⁹Sn-¹³C)) is the largest, typically around 330-340 Hz for the alpha-carbon of the butyl group.[4] The two-bond (²J(¹¹⁹Sn-¹³C)) and three-bond (³J(¹¹⁹Sn-¹³C)) couplings are progressively smaller.

-

¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is a powerful technique for directly probing the electronic environment of the tin nucleus. The chemical shift is highly sensitive to the nature of the substituents attached to the tin atom.

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound

| Chemical Shift (δ) ppm | Reference |

| ~ -29 | Tetramethyltin (TMSn) |

Predicted based on the reported value for 1,4-bis(trimethylstannyl)benzene.[3]

Interpretation of the ¹¹⁹Sn NMR Spectrum:

Due to the symmetry of the molecule, a single signal is expected in the ¹¹⁹Sn NMR spectrum. For aryltin compounds, the chemical shifts typically appear in the upfield region relative to the standard tetramethyltin (TMSn).[4] For the analogous 1,4-bis(trimethylstannyl)benzene, the ¹¹⁹Sn chemical shift is reported to be -28.75 ppm.[3] A similar value is expected for this compound. The observation of a single, sharp resonance confirms the presence of a single tin environment and the high purity of the sample.

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound, adapted from a known method for the trimethyl analogue.[3] Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

Sources

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(tributylstannyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,4-Bis(tributylstannyl)benzene. As an organotin compound, this reagent demands meticulous attention to safety to mitigate its significant health and environmental hazards. This document is intended to empower researchers to work confidently and safely by understanding the causality behind each procedural recommendation.

Compound Identification and Properties

Physical Properties:

| Property | Value | Source |

| Form | Liquid | [1] |

| Density | 1.147 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.522 | [1] |

| Boiling Point | 206-210 °C at 0.04 mmHg | [3] |

| Flash Point | >110 °C | [3] |

Hazard Identification and Toxicity Profile

This compound is classified as a highly hazardous substance. Its toxicity is primarily attributed to the tributyltin (TBT) moieties, which are known biocides with significant physiological effects.[5][6][7] Organotin compounds are readily absorbed through ingestion, inhalation, and skin contact.[8] The tri- and tetra-substituted organotins are considered the most toxic.[8]

GHS Hazard Classification: [1][2]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2][3]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[1][2][3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

Reproductive Toxicity (Category 1B): H360FD - May damage fertility. May damage the unborn child.[1]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1): H372 - Causes damage to organs through prolonged or repeated exposure.[1][2][3] The immune, endocrine, and central nervous systems are primary targets.[9]

-

Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life.[2]

-

Hazardous to the Aquatic Environment, Chronic (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[1][2]

Pictograms:

Source: Sigma-Aldrich[4]

Causality of Toxicity: The lipophilic nature of the butyl groups facilitates the absorption of tributyltin compounds across biological membranes.[5][9] TBT compounds are known endocrine disruptors and can cause immunosuppression.[6][10] Chronic exposure can lead to damage to internal organs, including the liver and kidneys.[5][6] Skin contact can result in severe irritation and even chemical burns at high concentrations.[5][7]

Engineering Controls and Designated Areas

The primary principle of handling highly toxic compounds is to minimize exposure through robust engineering controls.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a well-ventilated chemical fume hood.[8][11][12] The ventilation system should be regularly maintained and checked for proper airflow to prevent the accumulation of vapors in the breathing zone.[13]

-

Designated Area: A specific section of the laboratory must be designated for work with organotin compounds.[8][12] This area should be clearly marked with warning signs to inform other personnel of the potential hazards.[8][12]

Caption: Hierarchy of controls for managing exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and is non-negotiable when handling organotin compounds. A standard Level C protective ensemble is often recommended.[8]

-

Hand Protection: Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is mandatory to prevent skin contact.[8][12] Check the glove manufacturer's compatibility data for organotin compounds.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[8][12]

-

Body Covering: A chemically impervious lab coat must be worn over personal clothing.[8] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[12][13]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is generally not required. However, a NIOSH-approved respirator with organic vapor cartridges should be available for large spills or situations where engineering controls are insufficient.[8][12]

Experimental Protocols: Handling and Transfer

Due to its air-sensitivity and high toxicity, this compound requires careful handling, often under an inert atmosphere.[8][11]

Protocol: Syringe Transfer of this compound from a Sure/Seal™ Bottle

Objective: To safely transfer a precise volume of the liquid reagent from its storage container to a reaction vessel under an inert atmosphere.

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, nitrogen-flushed reaction flask with a rubber septum

-

Dry, clean syringe and a long needle

-

Second needle connected to an inert gas (Nitrogen or Argon) line with a bubbler outlet

-

Full PPE ensemble (double gloves, safety goggles, face shield, lab coat)

Procedure:

-

Preparation: Don the full PPE ensemble. Ensure all glassware is flame-dried and cooled under an inert atmosphere.[11] The entire procedure must be conducted in a chemical fume hood.[11]

-

Inert Atmosphere: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure.[11]

-

Syringe Preparation: Purge the dry syringe with inert gas by drawing and expelling the gas several times.

-

Withdrawal: Puncture the septum of the Sure/Seal™ bottle with the syringe needle. Slowly withdraw the desired volume of the liquid reagent. It is crucial to keep the needle tip below the liquid level to avoid drawing gas into the syringe.

-

Transfer: Carefully withdraw the syringe from the Sure/Seal™ bottle and immediately insert it into the septum of the reaction flask. Dispense the reagent into the reaction vessel.

-

Cleaning: After transfer, immediately rinse the syringe and needle by drawing up a suitable solvent (e.g., hexanes or toluene) and dispensing it into a designated organotin hazardous waste container.[11] Repeat this process multiple times.

-

Resealing: Cover the needle puncture holes on the Sure/Seal™ bottle septum with tape or a small amount of grease and replace the cap.[11] Wrap the cap and neck with Parafilm for extra security.[11]

Caption: Workflow for the safe transfer of organotin reagents.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Incident | Response Protocol | Citations |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [8][14] |

| Eye Contact | Promptly flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [8][14] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [8][14] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [3][8][14] |

| Small Spill | Evacuate the immediate area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillow). Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal. | [14] |

| Large Spill | Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment, including respiratory protection. | [8][12] |

Waste Management and Decontamination

All materials contaminated with this compound are classified as hazardous waste and must be disposed of accordingly.

-

Waste Collection: Segregate organotin waste into dedicated, clearly labeled, and sealed containers.[8][14] This includes reaction residues, solvent rinses, contaminated gloves, absorbent pads, and glassware.[8]

-

Glassware Decontamination: Glassware that has come into contact with organotin compounds must be thoroughly decontaminated before returning to general use.

-

Initial Rinse: In a fume hood, rinse the glassware multiple times with a suitable organic solvent (e.g., acetone or toluene), collecting all rinses in the designated organotin liquid waste container.[11][15]

-

Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach (sodium hypochlorite solution) or 20% nitric acid for at least 12 hours (overnight is recommended).[15] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.[15]

-

Final Cleaning: After the oxidative soak, rinse the glassware thoroughly with deionized water, followed by standard laboratory washing procedures.[15]

-

Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[15]

-

-

Disposal: All organotin waste must be disposed of through an approved hazardous waste management facility, following all institutional, local, and federal regulations.[13][16] Do not dispose of organotin waste down the drain or in regular trash.

References

- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).

- Tributyltin - Wikipedia. (n.d.).

- Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed, 15(1-2), 1-22.

- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.).

- Tributyltin - Collaborative for Health & Environment. (n.d.).

- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (2025).

- This compound 17151-51-8 - Sigma-Aldrich. (n.d.).

- Standard Operating Procedures - Del Valle Lab. (n.d.).

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).

- safety and handling precautions for organotin compounds - Benchchem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).

- This compound - Synquest Labs. (n.d.).

- Technical Support Center: Managing Organotin Compounds in the Laboratory - Benchchem. (n.d.).

- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24).

- Code of practice: management of tetrabutyltin - Canada.ca. (n.d.).

- 17151-51-8 Cas No. | this compound - Apollo Scientific. (n.d.).

- This compound 17151-51-8 - Sigma-Aldrich. (n.d.).

- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).

Sources

- 1. 1,4-ビス(トリブチルスタンニル)ベンゼン | Sigma-Aldrich [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 17151-51-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound 17151-51-8 [sigmaaldrich.com]

- 5. iscientific.org [iscientific.org]

- 6. Tributyltin - Wikipedia [en.wikipedia.org]

- 7. healthandenvironment.org [healthandenvironment.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oregon.gov [oregon.gov]

- 10. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. delvallelab.weebly.com [delvallelab.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

A Senior Application Scientist's Guide to 1,4-Bis(tributylstannyl)benzene: From Procurement to Application

Abstract

1,4-Bis(tributylstannyl)benzene is a cornerstone bifunctional reagent in modern organic synthesis, prized for its role as a linchpin in constructing complex aromatic architectures. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, covering its commercial availability, critical quality control measures, detailed application protocols, and essential safety procedures. By synthesizing technical data with field-proven insights, this document aims to empower scientists to effectively procure, validate, and utilize this versatile building block in their research endeavors, from small-scale discovery to process development.

Chapter 1: Commercial Availability and Strategic Procurement

Overview of Commercial Suppliers

This compound (CAS Number: 17151-51-8) is readily available from several major chemical suppliers that cater to the research and development sector.[1] The choice of supplier often depends on a combination of required purity, scale, lead time, and cost. It is crucial to recognize that while the compound is widely listed, stock levels and available grades can vary.

Key suppliers include, but are not limited to:

-

Sigma-Aldrich (Merck)

-

Alfa Aesar (Thermo Fisher Scientific)

-

TCI (Tokyo Chemical Industry)

-

Apollo Scientific[2]

Selecting the Appropriate Grade and Purity

Commercial grades of this compound typically range from technical grade (>90%) to high-purity grades suitable for sensitive applications (>97%). The selection is a critical decision dictated by the intended application.

-

For Exploratory Synthesis & Proof-of-Concept: A standard grade (e.g., 95% purity) is often sufficient and more cost-effective. Minor impurities, such as mono-stannylated benzene or residual halides, may not significantly impact initial reaction discovery.

-

For Materials Science & Polymer Chemistry: High-purity grades (>97-98%) are essential. In applications like the synthesis of conjugated polymers for organic electronics, stoichiometric precision is paramount.[3][4] Impurities can act as chain terminators or introduce defects, compromising the material's electronic properties.[5]

-

For Pharmaceutical & Agrochemical Development: The highest available purity is mandated. Rigorous control over impurity profiles is necessary to ensure reproducible results and avoid the generation of difficult-to-remove, structurally similar byproducts.

The following table summarizes typical offerings from major suppliers. Note that pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | Typical Purity | Packaging Sizes | Notes |

| Sigma-Aldrich | ≥96% | 1g, 5g | Often provides detailed specifications and certificates of analysis.[6] |

| Alfa Aesar | 97% | 1g, 5g, 25g | Good balance of purity and bulk availability. |

| TCI America | >95% | 1g, 5g | Known for a wide range of specialty organic reagents. |

| Apollo Scientific | Not Specified | Inquire | Specialist supplier of organometallic compounds.[2] |

Chapter 2: Quality Control and In-House Validation

While suppliers provide a certificate of analysis, independent verification of purity and identity is a hallmark of rigorous scientific practice. For organostannanes, this step is non-negotiable, as their stability can be compromised by improper handling or storage.

The Imperative of QC for Stille Reagents

The success of a Stille coupling reaction is highly dependent on the quality of the organostannane reagent.[7] Potential impurities in this compound include:

-

Tributyltin Halides (e.g., Bu₃SnCl): Can interfere with the catalytic cycle.

-

Mono-stannylated Benzene: Will lead to premature chain termination in polymerization reactions.

-

Hexabutyldistannoxane ((Bu₃Sn)₂O): A common degradation product resulting from hydrolysis.

Analytical Characterization: A Practical Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assessing the quality of this compound.

Protocol 2.2.1: ¹H NMR for Purity and Identity Confirmation

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[8]

-

Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a precisely weighed amount of a stable internal standard with non-overlapping signals, such as 1,4-bis(trimethylsilyl)benzene.[9][10]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution). Ensure proper shimming to obtain sharp, well-defined peaks.[8]

-

Data Analysis & Interpretation:

-

Aromatic Region: Expect a sharp singlet at approximately 7.4-7.5 ppm corresponding to the four equivalent aromatic protons of the benzene ring.[8] The symmetry of this peak is a good initial indicator of 1,4-disubstitution.

-

Alkyl Region: Look for a series of multiplets between ~0.9 ppm and 1.6 ppm corresponding to the tributyl groups. The integration of the aromatic protons to the alkyl protons should be in a ratio of 4:54.

-

Impurity Identification: Check for small signals corresponding to common impurities. For instance, water can appear as a broad singlet, while signals from residual solvents like toluene or hexane might also be present.

-

Caption: Diagram 2: The Stille Catalytic Cycle.

Field-Proven Protocol: Synthesis of a Poly(p-phenylene) Derivative

This protocol details a typical Stille polymerization using this compound and a dibromo-aromatic comonomer.

Protocol 3.2.1: Stille Polymerization

-

Reagent Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 656 mg, 1.0 mmol, 1.0 equiv).

-

Add the dibromo-aromatic comonomer (e.g., 2,5-dibromo-3-hexylthiophene, 326 mg, 1.0 mmol, 1.0 equiv).

-

Add the palladium catalyst, such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18 mg, 0.02 mmol, 2 mol%). [11] * Add the phosphine ligand, such as Tri(o-tolyl)phosphine (P(o-tol)₃) (24 mg, 0.08 mmol, 8 mol%). [11] * Causality Note: The bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and accelerates the oxidative addition step.

-

-

Solvent Addition and Degassing:

-

Add anhydrous, degassed toluene (~15-20 mL) via cannula or syringe.

-

Subject the reaction mixture to three freeze-pump-thaw cycles.

-

Causality Note: Rigorous removal of oxygen is critical. Dissolved oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by GPC (Gel Permeation Chromatography) to observe the increase in polymer molecular weight or by TLC to observe the consumption of monomers. Reaction times typically range from 12 to 48 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol or acetone.

-

Collect the solid polymer by filtration.

-

To remove the highly toxic tributyltin byproducts, extensive purification is required. This is typically achieved by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and tin residues, followed by dissolution of the polymer in a good solvent (like chloroform or chlorobenzene) and re-precipitation.

-

Chapter 4: Safety, Handling, and Storage

Organotin compounds are notoriously toxic and require strict handling protocols. [12][13]Their toxicity varies with the number of organic substituents, with tri-substituted tins (like the tributyltin byproducts) being the most hazardous. [14]

Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Use nitrile gloves (double-gloving is recommended) and change them immediately upon contamination.

-